

# Gold(I)-Catalyzed Cascade Reactions with Propargyl Derivatives: Application Notes and Protocols

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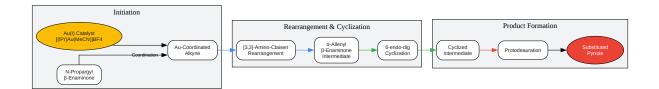
This document provides detailed application notes and experimental protocols for a selection of Gold(I)-catalyzed cascade reactions involving propargyl derivatives. These reactions offer efficient pathways to construct complex molecular architectures from readily available starting materials, making them highly valuable in the fields of organic synthesis and medicinal chemistry.

# Gold(I)-Catalyzed Amino-Claisen Rearrangement/Cyclization of N-Propargyl βEnaminones for Pyrrole Synthesis

This cascade reaction provides a powerful method for the synthesis of highly substituted pyrroles, which are prevalent scaffolds in pharmaceuticals and natural products. The reaction proceeds via an initial Gold(I)-catalyzed amino-Claisen rearrangement of an N-propargyl  $\beta$ -enaminone to form an  $\alpha$ -allenyl  $\beta$ -enaminone intermediate, which then undergoes a subsequent cyclization to afford the pyrrole ring system.[1][2][3]

#### **Signaling Pathway Diagram**





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Caption: Gold(I)-Catalyzed Amino-Claisen Rearrangement and Cyclization Cascade.

#### **Quantitative Data Summary**



| Entr<br>y | R¹   | R² | R³ | R <sup>4</sup> | Catal<br>yst<br>(mol<br>%)                        | Solv<br>ent       | Tem<br>p<br>(°C) | Time<br>(h) | Yield<br>(%) | Ref |
|-----------|--|----|----|----------------|---|-------------------|------------------|-------------|--------------|-----|
| 1         | Ph   | Me | Me | Н              | [(IPr)<br>Au(M<br>eCN)]<br>BF <sub>4</sub><br>(5) | CH <sub>2</sub> C | rt               | 0.5         | 95           | [2] |
| 2         | 4-<br>MeO<br>C <sub>6</sub> H <sub>4</sub> | Me | Me | н              | [(IPr)<br>Au(M<br>eCN)]<br>BF <sub>4</sub><br>(5) | CH <sub>2</sub> C | rt               | 0.5         | 94           | [2] |
| 3         | 4-<br>CIC <sub>6</sub><br>H4               | Me | Me | н              | [(IPr) Au(M eCN)] BF <sub>4</sub> (5)             | CH₂C<br>I₂        | rt               | 0.5         | 96           | [2] |
| 4         | 2-<br>thieny<br>I                          | Me | Me | н              | [(IPr) Au(M eCN)] BF <sub>4</sub> (5)             | CH₂C<br>I₂        | rt               | 0.5         | 89           | [2] |
| 5         | Ph   | Et | Me | н              | [(IPr) Au(M eCN)] BF <sub>4</sub> (5)             | CH₂C<br>I₂        | rt               | 1           | 85           | [2] |
| 6         | Ph   | Me | Ph | н              | [(IPr)<br>Au(M<br>eCN)]<br>BF <sub>4</sub><br>(5) | CH2C<br>l2        | rt               | 1           | 82           | [2] |



| 7 Ph Me Me Me | [(IPr) Au(M eCN)] BF4 (5) |
|---------------|---------------------------|
|---------------|---------------------------|

#### **Experimental Protocol**

General Procedure for the Synthesis of Polysubstituted Pyrroles:[2]

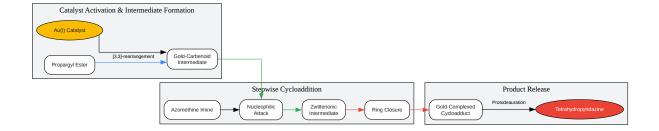
- To a screw-capped vial equipped with a magnetic stir bar, add the N-propargyl β-enaminone (0.2 mmol, 1.0 equiv.).
- Add dry CH<sub>2</sub>Cl<sub>2</sub> (2.0 mL) to dissolve the substrate.
- To this solution, add the Gold(I) catalyst, [(IPr)Au(MeCN)]BF4 (0.01 mmol, 5 mol%).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically 0.5-1 hour), concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired polysubstituted pyrrole.
- Characterize the product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS.

### Gold(I)-Catalyzed [3+3] Annulation of Azomethine Imines with Propargyl Esters

This cascade reaction offers a direct route to tetrahydropyridazine derivatives, which are important heterocyclic motifs in medicinal chemistry. The reaction is proposed to proceed through the formation of a gold-carbenoid intermediate from the propargyl ester, which then undergoes a stepwise cycloaddition with the azomethine imine.[4][5]



#### **Logical Relationship Diagram**



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Caption: Gold(I)-Catalyzed [3+3] Annulation Cascade.

#### **Quantitative Data Summary**



| Entry | Propa<br>rgyl<br>Ester<br>(R¹) | Azom<br>ethin<br>e<br>Imine<br>(R²) | Catal<br>yst<br>(mol<br>%)                 | Solve<br>nt | Temp<br>(°C) | Time<br>(h) | Yield<br>(%) | d.r.<br>(cis:tr<br>ans) | Ref |
|-------|--------------------------------|-------------------------------------|--|-------------|--------------|-------------|--------------|-------------------------|-----|
| 1     | Pivalat<br>e                   | Ph                                  | Ph₃PA<br>uCl/Ag<br>SbF <sub>6</sub><br>(5) | DCE         | 50           | 12          | 85           | >20:1                   | [5] |
| 2     | Acetat<br>e                    | Ph                                  | Ph₃PA<br>uCl/Ag<br>SbF <sub>6</sub><br>(5) | DCE         | 50           | 12          | 82           | >20:1                   | [5] |
| 3     | Pivalat<br>e                   | 4-<br>MeOC<br>6H4                   | Ph₃PA<br>uCl/Ag<br>SbF <sub>6</sub><br>(5) | DCE         | 50           | 12          | 88           | >20:1                   | [5] |
| 4     | Pivalat<br>e                   | 4-<br>CIC <sub>6</sub> H            | Ph₃PA<br>uCl/Ag<br>SbF <sub>6</sub><br>(5) | DCE         | 50           | 12          | 80           | >20:1                   | [5] |
| 5     | Pivalat<br>e                   | 2-<br>Napht<br>hyl                  | Ph₃PA<br>uCl/Ag<br>SbF <sub>6</sub><br>(5) | DCE         | 50           | 12          | 86           | >20:1                   | [5] |
| 6     | Pivalat<br>e                   | Me                                  | Ph₃PA<br>uCl/Ag<br>SbF <sub>6</sub><br>(5) | DCE         | 50           | 12          | 75           | 10:1                    | [5] |

#### **Experimental Protocol**

General Procedure for the Synthesis of Tetrahydropyridazines:[5]



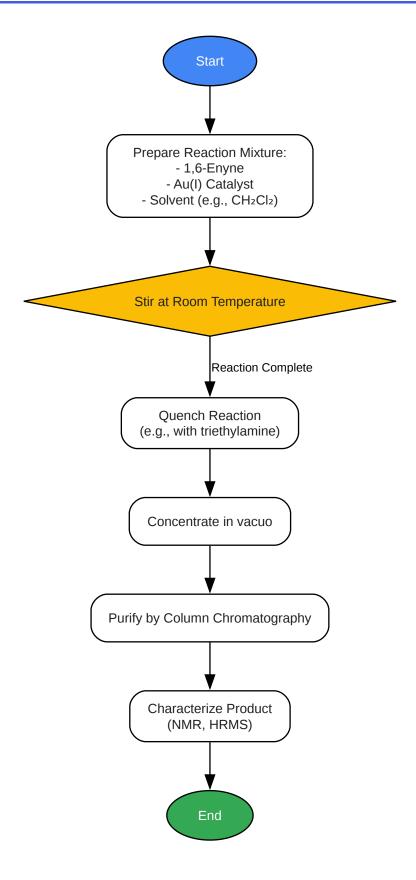
- In a glovebox, weigh the azomethine imine (0.25 mmol, 1.0 equiv.), propargyl ester (0.3 mmol, 1.2 equiv.), Ph₃PAuCl (0.0125 mmol, 5 mol%), and AgSbF<sub>6</sub> (0.0125 mmol, 5 mol%) into a screw-capped vial.
- Add dry 1,2-dichloroethane (DCE, 1.0 mL).
- Seal the vial and remove it from the glovebox.
- Stir the reaction mixture at 50 °C.
- · Monitor the reaction by TLC.
- After the reaction is complete (typically 12 hours), cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the tetrahydropyridazine derivative.
- Characterize the product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS.

## Gold(I)-Catalyzed Cycloisomerization of Propargyl Ester-Containing 1,6-Enynes

This cascade reaction enables the synthesis of complex bicyclic structures through a sequence of rearrangements and cyclizations. The reaction is initiated by a Gold(I)-catalyzed rearrangement of the propargyl ester to an allene, which then participates in an intramolecular ene reaction.

#### **Experimental Workflow Diagram**





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Caption: Experimental Workflow for Gold(I)-Catalyzed Cycloisomerization.



**Quantitative Data Summary** 

| Entry | Enyne<br>Substra<br>te          | Catalyst<br>(mol%)   | Solvent                         | Temp<br>(°C) | Time (h) | Yield<br>(%) | Ref |
|-------|---------------------------------|--|---------------------------------|--------------|----------|--------------|-----|
| 1     | N-<br>Tethered<br>1,6-<br>enyne | [IPrAu(M<br>eCN)]Sb<br>F <sub>6</sub> (2)                  | CH <sub>2</sub> Cl <sub>2</sub> | rt           | 1        | 92           | [6] |
| 2     | O-<br>Tethered<br>1,6-<br>enyne | [JohnPho<br>sAu(MeC<br>N)]SbF <sub>6</sub><br>(2)          | Toluene                         | 80           | 4        | 85           | [6] |
| 3     | C-<br>Tethered<br>1,6-<br>enyne | [(t-Bu)2-<br>(o-<br>biphenyl)<br>PAu(MeC<br>N)]SbF6<br>(2) | CH2Cl2                          | rt           | 2        | 88           | [6] |
| 4     | N-<br>Tethered<br>1,7-<br>enyne | [IPrAu(M<br>eCN)]Sb<br>F <sub>6</sub> (5)                  | DCE                             | 60           | 6        | 78           | [7] |

#### **Experimental Protocol**

General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes:[6]

- To a solution of the 1,6-enyne (0.2 mmol, 1.0 equiv.) in dry solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub>, 2.0 mL) in a vial is added the Gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF<sub>6</sub>, 0.004 mmol, 2 mol%).
- The reaction mixture is stirred at the indicated temperature (room temperature or heated).
- The progress of the reaction is monitored by TLC.
- Upon completion, the reaction is quenched by the addition of a few drops of triethylamine.



- The solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the cyclized product.
- The product is characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS analysis.

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